Cepacin A

Description

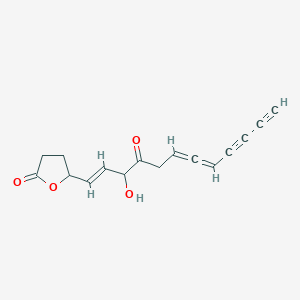

isolated from fermentation broth of Pseudomonas (Burkholderia) cepacia; structure in first source

Properties

CAS No. |

91682-95-0 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

5-[(1E)-3-hydroxy-4-oxododeca-1,6,7-trien-9,11-diynyl]oxolan-2-one |

InChI |

InChI=1S/C16H14O4/c1-2-3-4-5-6-7-8-14(17)15(18)11-9-13-10-12-16(19)20-13/h1,5,7,9,11,13,15,18H,8,10,12H2/b11-9+ |

InChI Key |

JEIZSZALEPNPQG-PKNBQFBNSA-N |

Isomeric SMILES |

C#CC#CC=C=CCC(=O)C(/C=C/C1CCC(=O)O1)O |

Canonical SMILES |

C#CC#CC=C=CCC(=O)C(C=CC1CCC(=O)O1)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Biological Activity of Cepacin A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepacin A, a potent polyyne antibiotic, has garnered significant interest for its notable antimicrobial properties, particularly against Gram-positive bacteria, and its potential applications in agricultural biocontrol. This technical guide provides a comprehensive overview of the origin, discovery, and biological characteristics of this compound. It details the producing microorganisms, isolation and purification protocols, chemical structure, and known antimicrobial activities. While the precise molecular mechanism of action is yet to be fully elucidated, this paper summarizes the current understanding and presents a putative signaling pathway based on the activity of related polyyne compounds. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development purposes.

Origin and Discovery

Producing Microorganism

This compound was first isolated from the fermentation broth of a soil bacterium initially identified as Pseudomonas cepacia strain SC 11,783.[1][2] This strain was originally isolated from a soil sample collected in New Jersey.[3] Subsequent taxonomic reclassification has placed the producing organism within the Burkholderia genus, with strains like Burkholderia diffusa (formerly P. cepacia ATCC 39356) and Burkholderia ambifaria also identified as producers of this compound.[3] The discovery of this compound production in B. ambifaria was a result of genome mining studies aimed at identifying biosynthetic gene clusters responsible for the biocontrol properties of these bacteria.[4][5]

Historical Context of the Discovery

The discovery of Cepacins A and B was first reported in 1984.[1][2] These compounds were identified as novel acetylenic antibiotics with significant activity against staphylococci.[1][2] The initial research laid the groundwork for understanding their chemical nature and antimicrobial spectrum. More recently, the role of this compound in the biopesticidal activity of Burkholderia ambifaria has been a key area of investigation, particularly its effectiveness in protecting crops from damping-off disease caused by the oomycete Pythium ultimum.[4][5]

Chemical Structure and Properties

This compound is classified as a polyyne antibiotic, a class of compounds characterized by the presence of multiple alternating carbon-carbon single and triple bonds.[6] Its chemical structure was elucidated using a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR).[2]

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₈O₄ |

| Molecular Weight | 274.31 g/mol |

| Chemical Class | Polyyne |

| Key Functional Groups | γ-lactone, conjugated diacetylene, epoxide |

Biological Activity and Mechanism of Action

Antimicrobial Spectrum

This compound exhibits potent antimicrobial activity, primarily against Gram-positive bacteria. It is particularly effective against Staphylococcus species. Its activity against Gram-negative bacteria and fungi is generally considered to be weaker.

Table 2: Antimicrobial Activity of this compound (MIC values)

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | 0.2 |

| Streptococcus spp. | 50 |

| Gram-negative organisms | 6.3 - >50 |

Data sourced from Parker et al., 1984.[1][2]

Mechanism of Action

The precise molecular target and signaling pathway of this compound have not been definitively elucidated. However, based on the known mechanisms of other polyyne antibiotics, a putative mode of action can be proposed. Polyyne antibiotics are known to interact with and disrupt the integrity of cell membranes. This disruption can lead to leakage of essential cellular components and ultimately cell death. The conjugated triple bond system of polyynes is thought to play a crucial role in their interaction with the lipid bilayer of the cell membrane.

It is hypothesized that this compound may insert into the bacterial cell membrane, leading to the formation of pores or channels. This would disrupt the membrane potential and the electrochemical gradients essential for cellular processes such as ATP synthesis and nutrient transport. The resulting loss of cellular homeostasis would inhibit growth and lead to cell lysis.

// Nodes CepacinA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; CellMembrane [label="Bacterial Cell Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MembraneDisruption [label="Membrane Disruption\n(Pore Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IonLeakage [label="Leakage of Ions\n(K+, H+)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MetaboliteLeakage [label="Leakage of Metabolites\n(ATP, Amino Acids)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LossOfPotential [label="Loss of Membrane Potential", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InhibitionOfProcesses [label="Inhibition of Cellular Processes\n(ATP Synthesis, Transport)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges CepacinA -> CellMembrane [label="Interacts with"]; CellMembrane -> MembraneDisruption [label="Leads to"]; MembraneDisruption -> IonLeakage; MembraneDisruption -> MetaboliteLeakage; IonLeakage -> LossOfPotential; MetaboliteLeakage -> InhibitionOfProcesses; LossOfPotential -> InhibitionOfProcesses; InhibitionOfProcesses -> CellDeath; } .dot

Caption: Putative signaling pathway for the antimicrobial action of this compound.

Experimental Protocols

Fermentation of Producing Microorganism

The following protocol is adapted from the patent describing the production of Cepacins.

-

Culture Maintenance: The producing strain, Pseudomonas cepacia SC 11,783 (ATCC 39356), is maintained on a suitable agar medium.

-

Seed Culture: A loopful of the culture is inoculated into a flask containing a seed medium and incubated at 25-30°C for 24-48 hours on a rotary shaker.

-

Production Fermentation: The seed culture is then used to inoculate a larger production fermenter containing a suitable production medium. The fermentation is carried out at 25-30°C with aeration and agitation for 48-96 hours.

// Nodes StockCulture [label="Stock Culture\n(Agar Plate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SeedFlask [label="Seed Culture\n(Flask)", fillcolor="#FBBC05", fontcolor="#202124"]; ProductionFermenter [label="Production Fermentation\n(Fermenter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Harvest [label="Harvested Broth", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges StockCulture -> SeedFlask [label="Inoculation"]; SeedFlask -> ProductionFermenter [label="Inoculation"]; ProductionFermenter -> Harvest [label="Incubation"]; } .dot

Caption: A simplified workflow for the fermentation of the this compound producing microorganism.

Isolation and Purification of this compound

The following is a generalized protocol for the extraction and purification of this compound from the fermentation broth.

-

Extraction: The fermentation broth is centrifuged to remove the microbial cells. The supernatant is then extracted with a suitable organic solvent, such as ethyl acetate or chloroform.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to chromatographic separation. This may involve multiple steps, such as:

-

Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane and ethyl acetate) to separate different components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

-

Characterization: The purified this compound is characterized using spectroscopic methods like Mass Spectrometry and NMR to confirm its identity and purity.

// Nodes FermentationBroth [label="Fermentation Broth", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Supernatant [label="Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellPellet [label="Cell Pellet (discarded)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; SolventExtraction [label="Solvent Extraction\n(e.g., Ethyl Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; OrganicExtract [label="Organic Extract", fillcolor="#34A853", fontcolor="#FFFFFF"]; Concentration [label="Concentration\n(Rotary Evaporation)", fillcolor="#FBBC05", fontcolor="#202124"]; CrudeExtract [label="Crude Extract", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SilicaGel [label="Silica Gel Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Fractions [label="Fractions containing this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepHPLC [label="Preparative HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; PureCepacinA [label="Pure this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Spectroscopic Characterization\n(MS, NMR)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges FermentationBroth -> Centrifugation; Centrifugation -> Supernatant; Centrifugation -> CellPellet; Supernatant -> SolventExtraction; SolventExtraction -> OrganicExtract; OrganicExtract -> Concentration; Concentration -> CrudeExtract; CrudeExtract -> SilicaGel; SilicaGel -> Fractions; Fractions -> PrepHPLC; PrepHPLC -> PureCepacinA; PureCepacinA -> Characterization; } .dot

Caption: A detailed workflow for the isolation and purification of this compound.

Future Perspectives

This compound continues to be a molecule of interest for both pharmaceutical and agricultural applications. Further research is warranted to fully elucidate its molecular mechanism of action, which could pave the way for the development of new antimicrobial agents with novel targets. Structure-activity relationship (SAR) studies could also be beneficial in designing more potent and selective analogs of this compound. In the agricultural sector, optimizing the production and formulation of this compound could lead to the development of effective and environmentally friendly biocontrol agents.

Conclusion

This compound is a fascinating polyyne antibiotic with a rich history of discovery and a promising future. Its potent antimicrobial activity, particularly against Gram-positive pathogens, and its role in plant protection make it a valuable subject for continued research. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its microbial origins to its biological activities and the experimental protocols used in its study. It is hoped that this information will serve as a valuable resource for scientists and researchers working in the fields of drug discovery, natural products, and agricultural biotechnology.

References

- 1. Bacterial polyynes uncovered: a journey through their bioactive properties, biosynthetic mechanisms, and sustainable production strategies - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. This compound and cepacin B, two new antibiotics produced by Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Cepacin A Production by Burkholderia ambifaria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Burkholderia ambifaria, a member of the Burkholderia cepacia complex, is a bacterium with notable biocontrol properties, largely attributed to its production of a variety of secondary metabolites. Among these, Cepacin A, a polyketide-derived compound, has demonstrated significant antifungal activity, particularly against the plant pathogen Pythium ultimum, the causative agent of damping-off disease. This technical guide provides an in-depth overview of the core aspects of this compound production by B. ambifaria, including the producing organism, biosynthesis, regulatory mechanisms, and detailed experimental protocols for its cultivation, extraction, and analysis. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and drug development.

The Producing Organism: Burkholderia ambifaria

Burkholderia ambifaria is a Gram-negative, motile, rod-shaped bacterium found in diverse environments, including soil and the rhizosphere of plants. While some members of the Burkholderia cepacia complex are opportunistic pathogens, B. ambifaria is more commonly associated with beneficial plant-microbe interactions.[1][2] Its ability to produce a wide array of antimicrobial compounds makes it a promising candidate for the development of biopesticides and novel therapeutic agents.[3][4]

Key Characteristics of Burkholderia ambifaria:

| Characteristic | Description |

| Gram Stain | Negative |

| Morphology | Rod-shaped |

| Motility | Motile |

| Environment | Soil, Rhizosphere |

| Key Metabolites | This compound, Pyrrolnitrin, Burkholdines, Enacyloxins |

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized through the decarboxylative condensation of acetyl-CoA and malonyl-CoA or their derivatives. The biosynthesis of this compound in B. ambifaria is orchestrated by a dedicated biosynthetic gene cluster (BGC).

The this compound Biosynthetic Gene Cluster

The this compound BGC has been identified in several strains of B. ambifaria, including the well-studied strain BCC0191.[3] The cluster is typically located on the second of the three replicons that constitute the Burkholderia genome.[3] The BGC contains genes encoding for the core polyketide synthase (PKS) enzymes, as well as tailoring enzymes responsible for modifications to the polyketide backbone to yield the final this compound structure.

// Nodes AcetylCoA [label="Acetyl-CoA"]; MalonylCoA [label="Malonyl-CoA"]; PKS [label="Polyketide Synthase (PKS)\n(Cepacin BGC Encoded)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polyketide_Intermediate [label="Polyketide Intermediate"]; Tailoring_Enzymes [label="Tailoring Enzymes\n(e.g., oxidoreductases, transferases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CepacinA [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AcetylCoA -> PKS; MalonylCoA -> PKS; PKS -> Polyketide_Intermediate [label="Chain Elongation"]; Polyketide_Intermediate -> Tailoring_Enzymes; Tailoring_Enzymes -> CepacinA [label="Modifications"]; } dot

Figure 1: Overview of the general biosynthetic pathway for this compound.

Regulation of this compound Production: Quorum Sensing

The production of this compound in Burkholderia ambifaria is, in part, regulated by a cell-density dependent mechanism known as quorum sensing (QS). The primary QS system involved is the CepI/CepR system, which is a homolog of the well-characterized LuxI/LuxR system.

The CepI/CepR Quorum Sensing Cascade

The CepI/CepR system relies on the production and detection of N-acyl-homoserine lactone (AHL) signaling molecules. The general mechanism is as follows:

-

CepI Synthase: The CepI protein synthesizes N-octanoyl-homoserine lactone (C8-HSL) as the primary autoinducer molecule.[5]

-

Accumulation of C8-HSL: As the bacterial population density increases, the extracellular concentration of C8-HSL rises.

-

CepR Receptor/Regulator: Once a threshold concentration is reached, C8-HSL diffuses back into the cells and binds to the CepR protein, a transcriptional regulator.

-

Activation of Gene Expression: The C8-HSL/CepR complex then binds to specific DNA sequences, known as "lux boxes" or "cep boxes," located in the promoter regions of target genes.[6][7][8][9][10][11] This binding event activates the transcription of these genes, including the this compound biosynthetic gene cluster.

// Nodes outside the cell C8_HSL_out [label="C8-HSL (extracellular)"];

// Edges for diffusion C8_HSL_in -> C8_HSL_out [label="Diffusion out"]; C8_HSL_out -> C8_HSL_in [label="Diffusion in\n(at high cell density)"]; } dot

Figure 2: The CepI/CepR quorum sensing circuit regulating this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the cultivation of B. ambifaria, and the extraction and analysis of this compound.

Cultivation of Burkholderia ambifaria for this compound Production

Medium: Basal Salts Medium with Glycerol (BSM-G) is a suitable medium for the production of this compound.[12]

Composition of Basal Salts Medium (BSM) (per liter): [13][14]

| Component | Amount |

| NaCl | 3.62 g |

| K₂HPO₄ | 0.26 g |

| (NH₄)Cl | 0.08 g |

| NaNO₃ | 0.85 g |

| Na₂SO₄ | 0.05 g |

| Trace Element Solution | 1.00 ml |

| Vitamin Solution | 10.00 ml |

| Na-DL-lactate | 1.12 g |

| Yeast Extract | 0.20 g |

| NaHCO₃ (8% solution) | 52.50 ml |

| Distilled Water | to 936.50 ml |

For BSM-G, supplement with glycerol as the primary carbon source. The optimal concentration may require empirical determination but can start in the range of 1-2% (w/v).

Trace Element Solution (per liter): [13][14]

| Component | Amount |

| HCl (25%) | 10.00 ml |

| FeCl₂ x 4H₂O | 1.50 g |

| MgCl₂ x 6H₂O | 3.00 g |

| CaCl₂ x 2H₂O | 0.10 g |

| ZnCl₂ | 70.00 mg |

| MnCl₂ x 4H₂O | 100.00 mg |

| H₃BO₃ | 6.00 mg |

| CoCl₂ x 6H₂O | 190.00 mg |

| CuCl₂ x 2H₂O | 2.00 mg |

| NiCl₂ x 6H₂O | 24.00 mg |

| Na₂MoO₄ x 2H₂O | 36.00 mg |

| Distilled Water | to 1000.00 ml |

Protocol:

-

Prepare the BSM-G agar plates by adding 1.5% (w/v) agar to the BSM-G broth.

-

Streak B. ambifaria (e.g., strain BCC0191) onto the BSM-G agar plates.

-

Incubate the plates at 30°C for 3 days, or until sufficient growth is observed.[3]

Extraction of this compound

Materials:

-

Acetonitrile

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.22 µm)

Protocol: [12]

-

After incubation, add 4 ml of acetonitrile to each BSM-G agar plate with B. ambifaria growth.

-

Allow the extraction to proceed for 2 hours at room temperature.

-

Scrape the agar and bacterial biomass and transfer the mixture to a centrifuge tube.

-

Centrifuge the mixture to pellet the agar, bacterial debris, and other solids.

-

Carefully collect the supernatant, which contains the crude this compound extract.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

The filtered extract is now ready for analysis by HPLC or LC-MS.

Quantification of this compound by UHPLC-ESI-Q-TOF-MS

Instrumentation and Conditions:

| Parameter | Specification |

| UHPLC System | Dionex UltiMate 3000 or equivalent |

| Column | Zorbax Eclipse Plus C-18 (100 x 2.1 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 100% B over 30 minutes |

| Flow Rate | 0.2 ml/min |

| Mass Spectrometer | Bruker MaXis II or equivalent ESI-Q-TOF mass spectrometer |

| Ionization Mode | Positive |

| Scan Range | 50-3000 m/z |

| Capillary Voltage | -4500 V |

| Nebulizer Gas (N₂) Pressure | 1.6 bar |

| Dry Gas (N₂) Flow | 8 L/min |

| Dry Temperature | 180°C |

Protocol:

-

Inject the filtered crude extract onto the UHPLC system.

-

Acquire data in positive ion mode.

-

Monitor for the extracted ion chromatogram corresponding to the sodium adduct of this compound ([M+Na]⁺) at an m/z of approximately 293.08.[3]

-

For quantitative analysis, a standard curve should be generated using purified this compound.

// Nodes Cultivation [label="1. Cultivation of B. ambifaria\non BSM-G agar at 30°C for 3 days", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="2. Extraction with Acetonitrile\n(2 hours at room temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifugation [label="3. Centrifugation and\nSupernatant Collection"]; Filtration [label="4. Filtration (0.22 µm filter)"]; Analysis [label="5. UHPLC-ESI-Q-TOF-MS Analysis\n(Detection of [M+Na]⁺ at m/z 293.08)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cultivation -> Extraction; Extraction -> Centrifugation; Centrifugation -> Filtration; Filtration -> Analysis; } dot

Figure 3: Experimental workflow for the production and analysis of this compound.

Creation of a this compound Deficient Mutant (Conceptual Protocol)

This protocol is adapted from methods used for creating gene knockouts in Burkholderia and can be used to generate a this compound-negative control strain.[13]

Principle: Allelic exchange using a suicide vector to introduce a disrupted version of a key gene in the this compound biosynthetic gene cluster (e.g., a PKS gene).

Materials:

-

B. ambifaria wild-type strain

-

E. coli donor strain (e.g., SM10 λpir)

-

Suicide vector (e.g., pKNOCK-Cm)

-

Primers to amplify flanking regions of the target gene

-

Restriction enzymes

-

T4 DNA ligase

-

Appropriate antibiotics for selection

Protocol Overview:

-

Construct the Suicide Vector:

-

Amplify the upstream and downstream flanking regions of the target gene from the B. ambifaria genome.

-

Clone these flanking regions into the suicide vector on either side of an antibiotic resistance cassette.

-

-

Transform E. coli and Conjugate with B. ambifaria:

-

Transform the constructed suicide vector into the E. coli donor strain.

-

Perform biparental mating between the E. coli donor and the B. ambifaria recipient.

-

-

Select for Single-Crossover Mutants:

-

Plate the conjugation mixture on a selective medium that supports the growth of B. ambifaria but not E. coli, and contains the antibiotic for which resistance is conferred by the suicide vector.

-

-

Select for Double-Crossover Mutants:

-

Culture the single-crossover mutants in a non-selective medium and then plate on a medium containing a counter-selective agent (if the vector contains one, like sacB) or screen for the loss of the vector-encoded antibiotic resistance.

-

-

Verify the Mutant:

-

Confirm the gene knockout by PCR and by analyzing for the absence of this compound production using UHPLC-MS.

-

Quantitative Data on this compound Production

Quantitative data on the yield of this compound from B. ambifaria cultures is not extensively reported in the literature. However, relative quantification can be performed by comparing the peak areas of the this compound ion in UHPLC-MS chromatograms under different conditions.

Factors Influencing this compound Yield:

-

Culture Medium Composition: The type and concentration of carbon and nitrogen sources can significantly impact secondary metabolite production.[15][16]

-

Growth Temperature: The optimal temperature for both growth and secondary metabolite production may differ.

-

Aeration: Oxygen availability is often a critical factor in the biosynthesis of polyketides.

-

pH of the Medium: The pH can affect nutrient uptake and enzyme activity.

-

Quorum Sensing Induction: Exogenous addition of C8-HSL may influence the timing and level of this compound production.

Example of a Hypothetical Quantitative Data Table:

| Culture Condition | Relative this compound Yield (Peak Area Units) |

| BSM-G (1% Glycerol), 30°C | 1.00 (Baseline) |

| BSM-G (2% Glycerol), 30°C | To be determined |

| BSM-G (1% Glucose), 30°C | To be determined |

| BSM-G (1% Glycerol), 25°C | To be determined |

| BSM-G (1% Glycerol) + 1 µM C8-HSL | To be determined |

This table is for illustrative purposes. The actual values would need to be determined experimentally.

Conclusion

Burkholderia ambifaria is a promising source of the bioactive compound this compound. Understanding its biosynthesis and regulation is crucial for optimizing its production for potential applications in agriculture and medicine. The experimental protocols provided in this guide offer a starting point for researchers to cultivate B. ambifaria, extract and analyze this compound, and manipulate its production through genetic engineering. Further research is warranted to fully elucidate the biosynthetic pathway, optimize fermentation conditions for high-yield production, and explore the full therapeutic potential of this compound.

References

- 1. Identification of quorum sensing-controlled genes in Burkholderia ambifaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of a Burkholderia ambifaria strain from plants as a novel promising probiotic in dental caries management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug discovery through the isolation of natural products from Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compilation of the Antimicrobial Compounds Produced by Burkholderia Sensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of potential CepR regulated genes using a cep box motif-based search of the Burkholderia cenocepacia genome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quorum Sensing in Burkholderia cepacia: Identification of the LuxRI Homologs CepRI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A LysR Family Transcriptional Regulator Modulates Burkholderia cenocepacia Biofilm Formation and Protease Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Saturation Mutagenesis of a CepR Binding Site as a Means to Identify New Quorum-regulated Promoters in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dsmz.de [dsmz.de]

- 14. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of cell culture medium components on color of formulated monoclonal antibody drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthetic Gene Cluster of Cepacin A

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the biosynthetic gene cluster (BGC) responsible for the production of Cepacin A, a potent polyyne metabolite with significant antimicrobial and plant-protective properties. Discovered in Burkholderia species, the this compound BGC represents a valuable target for bioengineering and the development of novel biopesticides and therapeutic agents. This guide details the genetic organization of the cluster, the putative functions of its constituent genes, and the experimental protocols used for its identification and validation.

Identification and Genetic Organization

The this compound biosynthetic gene cluster was identified in Burkholderia ambifaria through a combination of phylogenomic analysis and metabolite screening.[1][2] Researchers performed genome mining on a panel of 64 B. ambifaria strains, focusing on specialized metabolite BGCs associated with quorum-sensing systems.[1] This investigation revealed an uncharacterized BGC located downstream of a LuxRI-type quorum-sensing system. Subsequent genetic and chemical analyses confirmed this cluster was responsible for producing this compound.[1]

The core biosynthetic gene cluster is approximately 13 kb in length and comprises 13 genes, designated ccnA through ccnM, which are organized in a single putative operon.[3] This operon is preceded by the luxR and luxI regulatory genes, which control the expression of the cluster in response to bacterial population density.[3]

Data Presentation: Gene Complement of the this compound BGC

The following table summarizes the genes within the this compound BGC and their putative functions as determined by bioinformatic analysis.[1][4][5]

| Gene ID | Putative Function | Role in Biosynthesis |

| luxI | Acyl-homoserine lactone (AHL) synthase | Part of the quorum-sensing system; synthesizes the signaling molecule. |

| luxR | Transcriptional regulator | Part of the quorum-sensing system; binds AHL to activate transcription of ccnA-M. |

| ccnA | Acyl-CoA synthetase | Activation of the fatty acid precursor for entry into the biosynthetic pathway. |

| ccnB | Acyl carrier protein (ACP) | Carries the growing polyketide chain between enzymatic domains. |

| ccnC | Beta-ketoacyl synthase | Catalyzes the condensation and chain elongation steps. |

| ccnD | Enoyl-CoA hydratase | Involved in the modification (dehydration) of the polyketide backbone. |

| ccnE | Fatty acid desaturase | Introduces double bonds into the fatty acid chain. |

| ccnF | Fatty acid desaturase | Introduces additional double bonds, contributing to the polyyne structure. |

| ccnG | Fatty acid desaturase | Introduces additional double bonds, contributing to the polyyne structure. |

| ccnH | Thioesterase | Releases the final this compound molecule from the ACP. |

| ccnI | MbtH-like protein | Accessory protein, often required for the activity of adenylation domains. |

| ccnJ | Fatty acyl-AMP ligase | Activates fatty acids for subsequent modification. |

| ccnK | Hydroxylase | Potentially involved in tailoring reactions on the this compound scaffold. |

| ccnL | Transporter | May be involved in the export of this compound out of the cell. |

| ccnM | Hypothetical protein | Function currently unknown. |

Visualization of the this compound BGC

The genetic architecture of the cluster highlights its regulation and biosynthetic components.

Caption: Genetic organization of the this compound biosynthetic gene cluster.

Experimental Protocols and Validation

The function of the this compound BGC was elucidated and confirmed through a series of targeted molecular and analytical experiments.

Experimental Workflow Diagram

The logical flow from discovery to functional validation is depicted below.

Caption: Workflow for the identification and validation of the this compound BGC.

Detailed Methodologies

1. Genome Mining and BGC Identification:

-

Objective: To identify novel secondary metabolite BGCs in B. ambifaria.

-

Protocol: Genomic DNA from 64 strains was sequenced. The genomes were analyzed using bioinformatic tools to mine for LuxR protein homologues. Phylogenetic clustering of these LuxR sequences was performed to identify those associated with uncharacterized specialized metabolite BGCs. A conspicuous BGC encoding fatty acid desaturases, a beta-ketoacyl synthase, and an acyl carrier protein was identified downstream of a LuxRI system.[1]

2. Insertional Mutagenesis of the ccnJ Gene:

-

Objective: To disrupt this compound production by inactivating a key biosynthetic gene, thereby confirming the BGC's function.

-

Protocol: A targeted insertional mutagenesis strategy was employed to disrupt the fatty acyl-AMP ligase-encoding gene, ccnJ.[1][5]

-

Primer Design: Primers were designed to amplify a 649 bp internal region of the ccnJ gene.

-

Vector Construction: The amplified PCR product was cloned into a suicide vector, which cannot replicate in Burkholderia.

-

Bacterial Conjugation: The resulting vector was transferred from an E. coli donor strain to the wild-type B. ambifaria BCC0191 via conjugation.

-

Mutant Selection: Homologous recombination of the vector into the ccnJ gene on the chromosome disrupts its function. Mutants were selected on antibiotic plates. The resulting strain was designated BCC0191::ccnJ.[1]

-

3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

-

Objective: To chemically verify the absence of this compound in the ccnJ mutant.

-

Protocol:

-

Sample Preparation: Wild-type B. ambifaria BCC0191 and the BCC0191::ccnJ mutant were cultured on agar plates. The biomass was then extracted using an organic solvent (e.g., ethyl acetate).

-

LC-MS Analysis: The crude extracts were analyzed using a high-resolution LC-MS system.

-

Data Extraction: Extracted ion chromatograms (EICs) were generated for the specific mass-to-charge ratio (m/z) corresponding to the sodium adduct of this compound ([M+Na]⁺), which is 293.08 ± 0.02.[1][5]

-

-

Results: A distinct peak for this compound was observed in the wild-type extract, which was completely absent in the extract from the ccnJ mutant, confirming the gene's essential role in biosynthesis.[1][5]

4. Antimicrobial and Biocontrol Assays:

-

Objective: To assess the functional consequence of abolishing this compound production.

-

Protocol (Antimicrobial): Zone of inhibition assays were performed. Cultures of wild-type and ccnJ mutant strains were spotted onto lawns of susceptible organisms, including the bacterium Staphylococcus aureus and the oomycete plant pathogen Pythium ultimum. The plates were incubated, and the diameter of the clearing zones was measured.[1][4]

-

Protocol (Biocontrol): A pea plant protection assay was conducted. Pea seeds were coated with either wild-type B. ambifaria or the ccnJ mutant at varying inoculum levels (10⁵, 10⁶, and 10⁷ cfu/seed) and planted in soil infested with P. ultimum. Plant survival was monitored over time.[1]

-

Results: The ccnJ mutant showed a complete loss of activity against S. aureus and significantly diminished inhibition of P. ultimum.[5] In the biocontrol assay, the mutant failed to protect pea plants from damping-off disease, resulting in a greater than 60% reduction in plant survival compared to the wild-type strain.[1]

Proposed Biosynthesis and Regulation

The production of this compound is tightly controlled and follows a pathway analogous to polyketide or fatty acid synthesis, with extensive modifications.

Regulatory and Biosynthetic Pathway Diagram

References

- 1. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloning and expression of Burkholderia polyyne biosynthetic gene clusters in Paraburkholderia hosts provides a strategy for biopesticide development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Properties of Cepacin A

Abstract

This compound is a potent acetylenic antibiotic metabolite produced by several species of the genus Burkholderia, notably Burkholderia ambifaria and Burkholderia cepacia.[1][2] This polyyne compound exhibits significant biological activity, including strong inhibition of Gram-positive bacteria and a crucial role in the biocontrol of plant pathogens like Pythium.[3][4] Its unique chemical structure, featuring a complex arrangement of oxirane, furanone, and diyne functionalities, makes it a subject of interest for both natural product chemistry and agricultural applications. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, biological activities, and the experimental protocols used for its isolation and characterization.

Chemical Structure and Identification

This compound is structurally defined as 5-[3-[3-(hepta-1,2-dien-4,6-diynyl)oxiran-2-yl]-3-hydroxy-1-propenyl]dihydro-2(3H)-furanone.[5] It is part of a family of related compounds, including Cepacin B, produced by the same microorganisms.[2][5] The biosynthesis of this compound is governed by a specific biosynthetic gene cluster (BGC) which is, in some strains, regulated by a LuxRI quorum-sensing system.[3][6]

-

IUPAC Name: 5-[3-[3-(hepta-1,2-dien-4,6-diynyl)oxiran-2-yl]-3-hydroxy-1-propenyl]dihydro-2(3H)-furanone[5]

-

Molecular Formula: C₁₆H₁₄O₄[3]

-

Chemical Class: Polyynes, Acetylenic Antibiotics[1]

Physicochemical Properties

This compound is known to be highly unstable in its pure, solvent-free form, rapidly decomposing into a dark, insoluble solid. It is also labile in basic conditions.[5] For this reason, it is typically stored in dilute solutions. Key physicochemical data are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 270.28 g/mol (Calculated) | - |

| Mass Spectrometry | High-Resolution MS (m/z): 271.0964 [M+H]⁺, 293.08 [M+Na]⁺ | [3][6][7] |

| UV Absorption (in CHCl₃) | λmax at 248.5 nm (E¹% 613), 262.0 nm (E¹% 827), 276.8 nm (E¹% 672) | [5] |

| ¹H NMR (in CDCl₃ + CD₃OD) | δ 2.05 (1H, m), 2.47 (1H, m), 2.50 (1H, m) | [5] |

| Solubility | Soluble in moderately polar organic solvents such as n-butanol, ethyl acetate, chloroform, and dichloromethane. | [5] |

| Stability | Unstable as a dry solid; base-labile. Should be stored in dilute solution. | [5] |

Biological Activity and Antimicrobial Spectrum

This compound demonstrates a potent and specific range of biological activities. It is a key mediator in the protection of crops from damping-off disease caused by the oomycete Pythium ultimum.[1][3] Its antibacterial activity is most pronounced against staphylococci.

| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |

| Staphylococcus aureus | 0.1 - 0.2 | [2][5] |

| Micrococcus luteus | 0.2 | [5] |

| Escherichia coli | 1.6 - 50 | [5] |

| Proteus vulgaris | 1.6 | [5] |

| Streptococcus faecalis | 50 | [5] |

| Streptococcus agalactiae | 50 | [5] |

Mechanism of Action and Biosynthesis Regulation

While the precise molecular mechanism of this compound's antimicrobial and anti-oomycete action has not been fully elucidated, its activity is linked to its unique chemical structure. The biosynthesis of this compound itself, however, has been studied. In Burkholderia ambifaria, the biosynthetic gene cluster (BGC) for this compound is associated with and regulated by an uncharacterised LuxRI quorum-sensing system.[3][6] This indicates that its production is controlled by bacterial population density.

Below is a diagram illustrating the organization of the this compound biosynthetic gene cluster and its regulation.

References

- 1. Compilation of the Antimicrobial Compounds Produced by Burkholderia Sensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and cepacin B, two new antibiotics produced by Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4503218A - Antibiotic cepacin - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Antibacterial Mechanism of Action of Cepacin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepacin A, an acetylenic antibiotic produced by species of the bacterial genus Burkholderia, has demonstrated potent inhibitory activity, particularly against Gram-positive bacteria such as staphylococci. Despite its acknowledged antimicrobial properties, the precise molecular mechanism by which this compound exerts its bactericidal or bacteriostatic effects remains to be fully elucidated. This technical guide synthesizes the current, albeit limited, knowledge on this compound and proposes a comprehensive experimental framework to systematically investigate its mechanism of action. By detailing established methodologies for assessing antibiotic function, this document aims to provide a roadmap for researchers seeking to uncover the specific cellular targets and pathways affected by this promising antimicrobial compound.

Introduction to this compound

This compound is a secondary metabolite produced by certain strains of Burkholderia, including Burkholderia cepacia and Burkholderia ambifaria.[1] It is classified as an acetylenic antibiotic, characterized by the presence of one or more triple bonds in its chemical structure.[1][2] First isolated from Pseudomonas cepacia (now Burkholderia cepacia), this compound has shown significant promise as an antibacterial agent, exhibiting strong activity against staphylococci.[2] Beyond its antibacterial potential, this compound has also been identified as a key factor in the biocontrol activity of B. ambifaria against certain plant pathogens, highlighting its ecological significance.[3][4] The biosynthetic gene cluster responsible for the production of this compound has been identified, opening avenues for its potential biotechnological production and modification.[3][4]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Table 1: Minimum Inhibitory Concentrations (MIC) of this compound | |

| Bacterial Species | MIC (µg/mL) |

| Staphylococci | 0.2 |

| Streptococci | 50 |

| Majority of Gram-negative organisms | 6.3 - >50 |

Data sourced from Parker et al., 1984.[2]

Elucidating the Mechanism of Action: A Proposed Experimental Workflow

While the exact mechanism of action for this compound is currently unknown, it is hypothesized to function through one or more of the established pathways of antibiotic action. The following sections outline a systematic approach to investigate these potential mechanisms.

Assessment of Bacterial Cell Membrane Integrity

A common mechanism for antimicrobial agents is the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

This protocol utilizes fluorescent dyes to assess membrane integrity. SYTO 9 is a green-fluorescent nucleic acid stain that can penetrate both live and dead bacteria, while propidium iodide (PI) is a red-fluorescent nucleic acid stain that only enters cells with damaged membranes.

-

Bacterial Culture Preparation: Grow the target bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium.

-

Cell Harvesting and Resuspension: Centrifuge the culture to pellet the cells. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) and resuspend the cells in the same buffer.

-

Treatment with this compound: Aliquot the bacterial suspension into a 96-well microtiter plate. Add varying concentrations of this compound to the wells. Include a positive control (a known membrane-disrupting agent like a polymyxin) and a negative control (no treatment).

-

Staining: Add a mixture of SYTO 9 and propidium iodide to each well.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes).

-

Analysis: Measure the fluorescence intensity of both dyes using a fluorescence microplate reader. An increase in the red fluorescence signal (PI) relative to the green fluorescence signal (SYTO 9) indicates a loss of membrane integrity.

Investigation of Macromolecular Synthesis Inhibition

Many established antibiotics function by inhibiting the synthesis of essential macromolecules: DNA, RNA, and proteins.

This assay measures the incorporation of radiolabeled precursors into DNA, RNA, and protein in the presence of the test compound.

-

Bacterial Culture Preparation: Grow the target bacterial strain to early- to mid-logarithmic phase.

-

Pre-incubation with this compound: Aliquot the culture into tubes and add different concentrations of this compound. Include controls with known inhibitors of DNA synthesis (e.g., ciprofloxacin), RNA synthesis (e.g., rifampicin), and protein synthesis (e.g., chloramphenicol), as well as an untreated control. Incubate for a short period (e.g., 10 minutes).

-

Addition of Radiolabeled Precursors: To separate sets of tubes for each this compound concentration and control, add:

-

[³H]thymidine (for DNA synthesis)

-

[³H]uridine (for RNA synthesis)

-

[³H]leucine (for protein synthesis)

-

-

Incubation: Incubate the tubes for a defined period (e.g., 30-60 minutes) to allow for the incorporation of the radiolabeled precursors.

-

Precipitation of Macromolecules: Stop the incorporation by adding a cold solution of trichloroacetic acid (TCA). This will precipitate the macromolecules.

-

Filtration and Washing: Collect the precipitated macromolecules by vacuum filtration onto glass fiber filters. Wash the filters with TCA and ethanol to remove unincorporated radiolabeled precursors.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Analysis: Compare the counts per minute (CPM) in the this compound-treated samples to the untreated control. A significant reduction in the incorporation of a specific precursor indicates inhibition of that particular macromolecular synthesis pathway.

Examination of Cell Wall Synthesis Inhibition

Given that many potent antibiotics target the bacterial cell wall, a structure absent in eukaryotes, this is a prime potential target for this compound.

This protocol measures the incorporation of a radiolabeled precursor, N-acetylglucosamine (NAG), into the peptidoglycan of the cell wall.

-

Bacterial Culture Preparation: Grow a susceptible bacterial strain (e.g., S. aureus) in a medium containing radiolabeled [¹⁴C]-N-acetylglucosamine.

-

Treatment with this compound: Add various concentrations of this compound to the culture. Include a positive control (e.g., penicillin or vancomycin) and a negative control.

-

Incubation: Continue to incubate the cultures to allow for cell growth and cell wall synthesis.

-

Harvesting and Lysis: Harvest the cells by centrifugation. Lyse the cells using a method that preserves the cell wall integrity (e.g., boiling in sodium dodecyl sulfate solution).

-

Isolation of Peptidoglycan: Collect the insoluble peptidoglycan by centrifugation.

-

Washing: Wash the peptidoglycan pellet extensively to remove any unincorporated radiolabel.

-

Quantification: Resuspend the peptidoglycan and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: A dose-dependent decrease in the amount of incorporated [¹⁴C]-NAG in the this compound-treated samples compared to the control indicates inhibition of cell wall synthesis.

Evaluation of Reactive Oxygen Species (ROS) Induction

Some antibiotics induce cell death through the generation of damaging reactive oxygen species (ROS).

This assay uses a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Bacterial Culture Preparation: Grow the target bacteria to the mid-logarithmic phase.

-

Cell Loading with DCFH-DA: Harvest the cells, wash them, and resuspend them in a buffer containing DCFH-DA. Incubate to allow the probe to enter the cells.

-

Washing: Wash the cells to remove the excess extracellular probe.

-

Treatment with this compound: Resuspend the cells in a fresh medium and treat them with different concentrations of this compound. Include a positive control (e.g., hydrogen peroxide) and a negative control.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence microplate reader.

-

Analysis: An increase in fluorescence in the this compound-treated cells compared to the control indicates the induction of ROS.

Conclusion and Future Directions

This compound stands as a compelling candidate for further antibiotic development, particularly due to its potent activity against staphylococci. However, a significant knowledge gap exists regarding its precise mechanism of action. The experimental workflows detailed in this guide provide a structured and robust framework for elucidating the molecular basis of this compound's antibacterial activity. By systematically investigating its effects on the bacterial cell membrane, macromolecular synthesis, cell wall integrity, and ROS production, researchers can pinpoint its primary cellular target. Subsequent studies could then focus on identifying the specific enzyme or molecular component that this compound interacts with, paving the way for rational drug design and the development of novel therapeutics to combat the growing threat of antibiotic resistance.

References

- 1. Compilation of the Antimicrobial Compounds Produced by Burkholderia Sensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and cepacin B, two new antibiotics produced by Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Antifungal Properties of Cepacin A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepacin A, a polyyne antibiotic produced by species of the bacterial genus Burkholderia, has demonstrated notable antimicrobial properties. While its antibacterial activity, particularly against Staphylococci, is well-documented, its potential as an antifungal agent is an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal characteristics, including its proposed mechanism of action, available activity data, and detailed experimental protocols for its evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antifungal therapeutics.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. Natural products from microbial sources have historically been a rich reservoir for antimicrobial drug discovery. This compound, a structurally distinct polyyne metabolite, represents a promising, yet not fully explored, candidate in this regard. This document synthesizes the available scientific literature on the antifungal properties of this compound, with a focus on quantitative data, experimental methodologies, and the molecular pathways it perturbs in fungal cells.

Antifungal Activity of this compound

Direct quantitative data on the Minimum Inhibitory Concentration (MIC) of purified this compound against key fungal pathogens remains limited in publicly accessible literature. Most studies have focused on the antifungal effects of the Burkholderia strains that produce this compound or crude extracts thereof. While this indicates the potential of this compound, it is important to note that other bioactive metabolites produced by these bacteria could contribute to the observed antifungal effects.

Quantitative and Semi-Quantitative Data

The following table summarizes the available data on the antifungal activity associated with this compound-producing Burkholderia strains. It is critical to interpret this data with the understanding that it may not reflect the activity of purified this compound.

| Fungal Species | Type of Assay | Observed Effect | Reference |

| Pythium ultimum | In vivo biocontrol assay | Protection of pea seedlings from damping-off disease | [1][2] |

| Candida albicans | Agar-based diffusion assays | Antifungal activity by Burkholderia ambifaria strains | [3] |

| Fusarium solani | Agar-based diffusion assays | Antifungal activity by Burkholderia ambifaria strains | [3] |

| Alternaria alternata | Agar-based diffusion assays | Antifungal activity by Burkholderia ambifaria strains | [3] |

| Gaeumannomyces tritici | In vitro antagonism | In vitro activity by Burkholderia ambifaria | [4] |

Note: The lack of specific MIC values for purified this compound against a broad panel of fungal pathogens is a significant knowledge gap that warrants further investigation.

Mechanism of Action

Recent studies on bacterial polyynes, the chemical class to which this compound belongs, have elucidated a probable mechanism of antifungal action. This proposed mechanism offers a promising target for further investigation and validation.

Inhibition of Ergosterol Biosynthesis

The primary proposed mechanism of action for bacterial polyynes is the inhibition of acetyl-CoA acetyltransferase (ERG10) , the first enzyme in the ergosterol biosynthesis pathway.[4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death. This targeted action on a fungal-specific pathway suggests a potential for selective toxicity.

Signaling Pathway Diagram

The following diagram illustrates the proposed inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Protocols

Standardized methods for determining the in vitro antifungal susceptibility of investigational compounds are crucial for reproducible and comparable results. The following section details a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against planktonic fungal cells.

Materials:

-

Purified this compound

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Fusarium solani)

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer or microplate reader

-

Sterile saline (0.85% NaCl)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

Subculture the fungal isolate onto appropriate agar plates and incubate to ensure purity and viability.

-

Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and 0.9-1.1 x 10^6 CFU/mL for molds.

-

Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the this compound dilutions.

-

Include a growth control (fungal inoculum in medium without this compound) and a sterility control (medium only).

-

Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% for azoles and other static agents, or ≥90% for fungicidal agents) compared to the growth control.

-

Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the antifungal susceptibility testing of this compound.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of new antifungal drugs, primarily due to its proposed mechanism of action targeting the ergosterol biosynthesis pathway at a novel enzymatic step. However, the current body of research has notable gaps, particularly the lack of robust, quantitative data on the antifungal spectrum of the purified compound.

Future research should prioritize the following:

-

Determination of MIC values: A comprehensive study to determine the MICs of purified this compound against a wide range of clinically relevant and agriculturally important fungi is essential.

-

Mechanism of action studies: Further experimental validation of the proposed inhibition of acetyl-CoA acetyltransferase is required. This could involve enzymatic assays and genetic studies with fungal mutants.

-

In vivo efficacy: Preclinical studies in animal models of fungal infections are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, stability, and pharmacokinetic properties.

Addressing these research questions will be crucial in determining the true potential of this compound as a clinically or agriculturally useful antifungal agent.

References

- 1. Drug discovery through the isolation of natural products from Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Journal of Antibiotics [jstage.jst.go.jp]

- 3. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Cepacin A: A Technical and Scientific Review of a Promising Biocontrol Agent

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cepacin A is a naturally occurring polyyne antibiotic characterized by its unique allene-diyne structure. First isolated from Burkholderia diffusa (formerly Pseudomonas cepacia), this metabolite has garnered significant interest for its potent antimicrobial properties and its role as a key mediator in the biocontrol of plant pathogens. This technical guide provides a comprehensive review of the existing scientific literature on this compound, detailing its discovery, chemical properties, biosynthesis, and biological activities.

Discovery and Chemical Structure

This compound, along with its structurally related analogue Cepacin B, was first reported in 1984 from the fermentation broth of Pseudomonas cepacia SC 11,783, a strain isolated from a soil sample in New Jersey. This strain was later reclassified as Burkholderia diffusa. The molecular formula of this compound is C₁₆H₁₄O₄, with a molecular weight of 270.29 Da. The structure of this compound features a γ-lactone ring, a conjugated system of two triple bonds (a diyne), an allene group, and an epoxide ring. This unique chemical architecture is responsible for its biological activity and inherent instability as a purified compound. When not in solution, purified Cepacins are unstable; however, they can be stored in solution in the dark at -20°C for extended periods without significant loss of activity.

Biosynthesis of this compound

The biosynthetic gene cluster (BGC) responsible for the production of this compound has been identified in Burkholderia ambifaria. This discovery was a significant step forward in understanding the genetic basis of its production and has opened avenues for genetic engineering to enhance its yield. The core this compound BGC in B. ambifaria is approximately 13 kb and contains 13 biosynthetic genes organized in a single operon, with luxRI regulatory genes located upstream.

The proposed biosynthetic pathway, based on the functions of the genes within the cluster, is depicted below. It is hypothesized to involve a fatty acid synthase/polyketide synthase (FAS/PKS) assembly line to construct the polyyne backbone, followed by modifications such as epoxidation and lactonization.

Caption: Proposed biosynthetic pathway of this compound.

Biological Activities

This compound exhibits a range of biological activities, most notably its antimicrobial and antifungal properties. Its efficacy as a biocontrol agent is primarily attributed to these activities.

Antimicrobial Activity

This compound has demonstrated significant activity against Gram-positive bacteria, particularly Staphylococci. Early studies reported a Minimum Inhibitory Concentration (MIC) of 0.2 µg/mL against Staphylococcus aureus. Its activity against Streptococci and most Gram-negative organisms is considerably weaker, with MIC values often exceeding 50 µg/mL.

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.2 | [1] |

| Streptococcus spp. | 50 | [1] |

| Gram-negative organisms (majority) | 6.3 - >50 | [1] |

Table 1: Antibacterial Spectrum of this compound

Antifungal Activity

The antifungal activity of this compound is a key aspect of its biocontrol potential. It has been shown to be a critical factor in the ability of Burkholderia ambifaria to protect crops from "damping-off" disease caused by the oomycete Pythium ultimum. Disruption of the this compound biosynthetic gene cluster in B. ambifaria resulted in a significant reduction in its ability to inhibit P. ultimum and protect pea seedlings. While specific MIC values against a broad range of fungi are not extensively reported in the literature, its efficacy in plant protection models underscores its potent anti-oomycete and likely antifungal properties.

Anticancer Activity

To date, there is no direct evidence in the published scientific literature demonstrating the anticancer activity of this compound. However, other natural products containing polyyne structures have been investigated for their cytotoxic effects against cancer cell lines. For instance, the enediyne antibiotics are a class of potent antitumor agents. The structural similarity of this compound to other bioactive polyynes suggests that its potential as an anticancer agent may be a valuable area for future research.

Mechanism of Action

The precise molecular mechanism of action of this compound has not yet been elucidated. For many antibiotics, common mechanisms include the inhibition of cell wall synthesis, protein synthesis, or DNA replication. Given the chemical structure of this compound, particularly the reactive allene and diyne functionalities, it is plausible that it acts by covalently modifying key cellular macromolecules, such as enzymes or DNA. However, without specific studies on its cellular targets, any proposed mechanism remains speculative.

Experimental Protocols

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a bacterial culture.

Caption: General workflow for this compound isolation.

Note on Methodologies: The original isolation of Cepacins A and B involved fermentation of P. cepacia SC 11,783, followed by extraction of the culture broth with organic solvents. Purification was achieved through a series of chromatographic steps, including silica gel and reverse-phase chromatography. Structure elucidation was performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

For antimicrobial susceptibility testing, standard methods such as broth microdilution or agar diffusion assays are typically employed to determine the Minimum Inhibitory Concentration (MIC) values.

Conclusion and Future Directions

This compound stands out as a natural product with significant potential, particularly in the realm of agricultural biocontrol. Its potent activity against plant pathogens, coupled with the identification of its biosynthetic gene cluster, provides a solid foundation for its development as a biopesticide. However, several key areas require further investigation to fully realize its potential.

A critical next step is the elucidation of its mechanism of action. Identifying the specific cellular target(s) of this compound will not only provide a deeper understanding of its biological activity but could also open doors for the rational design of more potent and selective analogues. Furthermore, a comprehensive evaluation of its biological activity spectrum, including a broader range of bacterial and fungal pathogens, as well as an investigation into its potential anticancer properties, is warranted. The development of detailed and standardized protocols for its production, purification, and bioassays will be crucial for advancing research and potential commercialization. As our understanding of this fascinating molecule grows, so too will the opportunities to harness its power for the benefit of agriculture and potentially human health.

References

Early Studies on Antibiotics from Pseudomonas cepacia: A Technical Guide

Introduction

In the mid to late 20th century, the search for novel antimicrobial agents led researchers to explore a wide array of microorganisms. Among these, Pseudomonas cepacia (now reclassified as Burkholderia cepacia) emerged as a prolific producer of secondary metabolites with significant antibiotic properties. These early investigations laid the groundwork for our understanding of the diverse chemical arsenal of this bacterial species and provided several lead compounds for further development. This technical guide provides an in-depth overview of the foundational studies on three key classes of antibiotics isolated from P. cepacia: the antibacterial cepacins, the antifungal cepacidine A, and the broad-spectrum agent pyrrolnitrin. The focus is on the original discovery, isolation methods, biological activity, and what was understood about the regulation of their production in the early phases of research.

Key Antibiotics from Pseudomonas cepacia

Initial screening programs identified several strains of P. cepacia capable of producing antimicrobial compounds. The most notable among these are detailed below.

Cepacins A and B

Discovered in the early 1980s from Pseudomonas cepacia strain SC 11,783, cepacins A and B are acetylenic antibiotics.[1][2] These compounds demonstrated potent activity, particularly against Gram-positive bacteria.[2][3]

Cepacidine A

Isolated from Pseudomonas cepacia strain AF 2001, cepacidine A is a glycopeptide antibiotic with potent antifungal properties.[1][4] It was found to be a mixture of two closely related compounds, cepacidine A1 and A2.[1] This antibiotic showed high in vitro activity against a variety of animal and plant pathogenic fungi.[1]

Pyrrolnitrin

Although initially discovered in other Pseudomonas species, P. cepacia was also identified as a significant producer of pyrrolnitrin.[5][6][7] This phenylpyrrole derivative exhibits broad-spectrum antimicrobial activity against fungi, yeasts, and Gram-positive bacteria.[5][8]

Data Presentation: Antimicrobial Activity

The following tables summarize the quantitative data on the antimicrobial activity of these early P. cepacia antibiotics as reported in initial studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of Cepacins A and B

| Organism | Cepacin A (µg/mL) | Cepacin B (µg/mL) |

| Staphylococcus aureus | 0.2 | <0.05 |

| Streptococcus spp. | 50 | - |

| Gram-negative organisms | 6.3 - >50 | 0.1 - >50 |

| Data sourced from Parker et al., 1984.[2][3] |

Table 2: Antifungal Spectrum of Cepacidine A

| Fungal Species | Activity |

| Plasmopara viticola | Potent in vitro |

| Septoria nodorum | Potent in vitro |

| Fusarium culmorum | Potent in vitro |

| Colletotrichum lagenarium | Potent in vitro |

| Pythium ultimum | Excellent biocontrol |

| Rhizoctonia solani | Minor biocontrol |

| Data sourced from Lee et al., 1994 and subsequent biocontrol studies.[1][9] |

Table 3: Antimicrobial Spectrum of Pyrrolnitrin

| Organism Type | Activity |

| Filamentous fungi | Broad-spectrum |

| Yeasts | Active |

| Gram-positive bacteria | Active |

| Data summarized from various early studies on pyrrolnitrin from P. cepacia.[5][8] |

Experimental Protocols

The following sections detail the methodologies used in the early studies for the production, isolation, and purification of these antibiotics.

Fermentation

-

Microorganism: Pseudomonas cepacia SC 11,783 (ATCC No. 39356).[10]

-

Fermentation Medium: A complex medium containing glucose, soy peptone, and yeast extract, adjusted to a pH of 7.3 before sterilization.[10]

-

Inoculation and Incubation: A seed culture was grown for approximately 24 hours at 25°C on a rotary shaker. This was then used to inoculate the production fermenter.[10]

-

Fermentation Conditions: The production fermentation was carried out for 18-20 hours. An antifoaming agent such as polypropylene glycol was added as needed.[10]

-

Microorganism: Pseudomonas cepacia AF 2001.[1]

-

Fermentation Medium and Conditions: While specific details of the fermentation medium from the initial discovery are limited, production was achieved in a suitable liquid culture medium conducive to the growth of P. cepacia and secondary metabolite production.[1]

-

Microorganism: Pseudomonas cepacia strain NB-1.[5]

-

Fermentation Medium: A batch culture medium containing glycerol and L-glutamic acid was found to be optimal for pyrrolnitrin production.[5]

-

Inoculation and Incubation: Standard inoculation and incubation procedures for Pseudomonas were followed, with production being optimal in the late growth phase.[5]

Extraction and Purification

-

Extraction: The fermentation broth was adjusted to pH 5.0 and centrifuged. The supernatant was then extracted with dichloromethane.[10]

-

Initial Purification: The organic extract was concentrated, dried, and subjected to partition chromatography.[10]

-

Chromatographic Separation: Further purification and separation of this compound and B were achieved using:

-

Precipitation: One volume of isopropyl alcohol was added to the fermentation broth, and the resulting precipitate containing cepacidine A was collected after concentration.[1]

-

Chromatography: The crude extract was purified using a multi-step chromatographic process:

-

Extraction: The bacterial cells were extracted with acetone.[5]

-

Chromatography: The crude extract was purified by:

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and known signaling pathways from these early studies.

Regulation of Antibiotic Production

Early research into the molecular genetics of P. cepacia began to uncover the complex regulatory networks controlling antibiotic synthesis.

Regulation of Pyrrolnitrin Biosynthesis

The production of pyrrolnitrin in Pseudomonas species was found to be under the control of a hierarchical regulatory cascade.

-

Global Regulators: The GacA/GacS two-component system, a global regulator of secondary metabolism in many pseudomonads, was shown to positively influence pyrrolnitrin production. Additionally, the alternative sigma factor RpoS is also involved in the regulation of the pyrrolnitrin biosynthetic genes.

-

Quorum Sensing: The production of pyrrolnitrin is also regulated by a quorum sensing (QS) system. The cepI gene directs the synthesis of an acyl-homoserine lactone (AHL) signal molecule. At a sufficient concentration, this AHL binds to the transcriptional regulator CepR, and the resulting complex activates the expression of the prn biosynthetic operon.

Regulation of Cepacin and Cepacidine A Biosynthesis

Information from early studies on the specific regulatory pathways for cepacin and cepacidine A biosynthesis is limited. However, it is likely that their production is also controlled by global regulators of secondary metabolism, similar to other antibiotics in Pseudomonas. More recent genomic studies have identified the biosynthetic gene cluster for cepacin, which includes genes suggestive of regulatory elements such as LuxR-type transcriptional regulators.[11][12]

Conclusion

The early investigations into the antibiotics produced by Pseudomonas cepacia revealed a rich source of structurally diverse and biologically active compounds. The discovery of cepacins, cepacidine A, and the characterization of pyrrolnitrin production in this species highlighted the potential of P. cepacia as a source of novel antimicrobial agents. The experimental protocols developed during this period for fermentation, extraction, and purification laid the foundation for future research in this area. Furthermore, the initial insights into the regulatory mechanisms governing antibiotic biosynthesis have paved the way for modern genetic and metabolic engineering approaches to enhance the production of these valuable secondary metabolites. This guide serves as a comprehensive resource for researchers and professionals in drug development, providing a detailed look into the foundational science of these important natural products.

References

- 1. Cepacidine A, a novel antifungal antibiotic produced by Pseudomonas cepacia. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and cepacin B, two new antibiotics produced by Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Open Access) this compound and cepacin b, two new antibiotics produced by pseudomonas cepacia (1984) | William L. Parker | 102 Citations [scispace.com]

- 4. Cepacidine A, a novel antifungal antibiotic produced by Pseudomonas cepacia. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolnitrin from Burkholderia cepacia: antibiotic activity against fungi and novel activities against streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolnitrin Production by Biological Control Agent Pseudomonas cepacia B37w in Culture and in Colonized Wounds of Potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolnitrin Production by Biological Control Agent Pseudomonas cepacia B37w in Culture and in Colonized Wounds of Potatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biocontrol Activity of Pseudomonas cepacia AF2001 and Anthelmintic Activity of Its Novel Metabolite , Cepacidine A [jmb.or.kr]

- 10. US4503218A - Antibiotic cepacin - Google Patents [patents.google.com]

- 11. Genome mining identifies cepacin as a plant-protective metabolite of the biopesticidal bacterium Burkholderia ambifaria - PMC [pmc.ncbi.nlm.nih.gov]